molecular formula C8H10N2 B010820 1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile CAS No. 106037-35-8

1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile

Cat. No. B010820
M. Wt: 134.18 g/mol
InChI Key: WSZVAPAWOWNVFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile, also known as quinuclidine, is a bicyclic organic compound with a nitrogen heteroatom. It is widely used in scientific research due to its unique chemical and physical properties. Quinuclidine is a versatile building block in organic synthesis and has a wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Mechanism Of Action

Quinuclidine acts as a competitive antagonist of muscarinic acetylcholine receptors, which are involved in the regulation of various physiological processes, including cognition, memory, and movement. It also modulates the activity of NMDA receptors, which are important for learning and memory. Quinuclidine derivatives have been shown to bind to sigma receptors, which are involved in the regulation of neuronal activity and cell survival.

Biochemical And Physiological Effects

Quinuclidine has been shown to have a range of biochemical and physiological effects, including inhibition of acetylcholinesterase activity, modulation of ion channel activity, and regulation of neurotransmitter release. It has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

Quinuclidine is a versatile building block in organic synthesis and has a wide range of applications in pharmaceuticals, agrochemicals, and materials science. It is readily available and relatively inexpensive, making it a popular choice for researchers. However, 1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile and its derivatives can be toxic and may require special handling and disposal procedures.

Future Directions

There are many potential future directions for research on 1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile and its derivatives. One area of interest is the development of selective agonists or antagonists for specific neurotransmitter receptors, which could lead to the development of novel treatments for neurological and psychiatric disorders. Another area of interest is the synthesis of 1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile-based materials with unique properties, such as high conductivity or high surface area. Finally, there is potential for the development of new synthetic methods for 1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile and its derivatives, which could lead to more efficient and sustainable production processes.

Synthesis Methods

Quinuclidine can be synthesized by several methods, including the Bischler-Napieralski cyclization of N-acyl amino acids, the Pictet-Spengler reaction of tryptamines, and the reduction of quinuclidinone. The most commonly used method is the Bischler-Napieralski cyclization, which involves the reaction of an N-acyl amino acid with a Lewis acid catalyst, such as aluminum chloride or zinc chloride.

Scientific Research Applications

Quinuclidine has been extensively studied for its biological activities, including its anticholinergic, anticonvulsant, and analgesic effects. It has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and schizophrenia. Quinuclidine derivatives have been developed as selective agonists or antagonists for various neurotransmitter receptors, such as muscarinic acetylcholine receptors, N-methyl-D-aspartate (NMDA) receptors, and sigma receptors.

properties

CAS RN

106037-35-8

Product Name

1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

1-azabicyclo[2.2.2]oct-2-ene-3-carbonitrile

InChI

InChI=1S/C8H10N2/c9-5-8-6-10-3-1-7(8)2-4-10/h6-7H,1-4H2

InChI Key

WSZVAPAWOWNVFG-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(=C2)C#N

Canonical SMILES

C1CN2CCC1C(=C2)C#N

synonyms

1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile(6CI,9CI)

Origin of Product

United States

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